Cas no 1021215-34-8 (N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide)
![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021215-34-8x500.png)
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
- N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- 1021215-34-8
- N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- VU0636971-1
- AKOS024499922
- SR-01000921267-1
- SR-01000921267
- F5139-0310
-
- インチ: 1S/C20H22N4O3S2/c1-29(26,27)23-11-8-16(9-12-23)19(25)24(14-15-5-4-10-21-13-15)20-22-17-6-2-3-7-18(17)28-20/h2-7,10,13,16H,8-9,11-12,14H2,1H3
- InChIKey: HNRRQAITSLHVNO-UHFFFAOYSA-N
- SMILES: N1(S(C)(=O)=O)CCC(C(N(C2=NC3=CC=CC=C3S2)CC2=CC=CN=C2)=O)CC1
計算された属性
- 精确分子量: 430.11333292g/mol
- 同位素质量: 430.11333292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 676
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 120Ų
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5139-0310-40mg |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-2μmol |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-3mg |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-5mg |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-15mg |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-100mg |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-10μmol |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-50mg |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-5μmol |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5139-0310-20μmol |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide |
1021215-34-8 | 20μmol |
$79.0 | 2023-09-10 |
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamideに関する追加情報
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide (CAS: 1021215-34-8): A Comprehensive Overview
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide (CAS: 1021215-34-8) is a specialized organic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This benzothiazole- and piperidine-containing molecule exhibits unique structural features, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its complex molecular architecture.
The compound's chemical structure combines several pharmacologically important moieties: a benzothiazole ring, a methanesulfonyl group, a piperidine core, and a pyridinylmethyl substituent. This combination creates a molecule with interesting electronic properties and potential for drug-target interactions. Recent studies in computational chemistry and molecular docking simulations suggest this compound may have applications in addressing neurodegenerative disorders and inflammatory conditions, topics currently trending in biomedical research.
From a synthetic chemistry perspective, N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide represents an excellent example of modern heterocyclic chemistry techniques. The compound's preparation typically involves multi-step organic synthesis, including amide bond formation, N-alkylation, and sulfonylation reactions. These synthetic routes are frequently searched by chemistry professionals and students looking for advanced organic synthesis methodologies.
The physicochemical properties of CAS 1021215-34-8 make it particularly interesting for drug formulation research. Its moderate lipophilicity (predicted logP ~2.5-3.5) and presence of both hydrogen bond donors and acceptors suggest potential for good membrane permeability while maintaining sufficient water solubility for biological testing. These characteristics are crucial for researchers investigating bioavailability optimization, a hot topic in current pharmaceutical development.
In the context of current drug discovery trends, this compound's benzothiazole-piperidine-pyridine hybrid structure aligns with the growing interest in multi-target directed ligands (MTDLs). The pharmaceutical industry is actively exploring such compounds for complex diseases like Alzheimer's disease and Parkinson's disease, where single-target approaches have shown limited success. This connection to neuropharmacology makes the compound particularly relevant to contemporary research directions.
Analytical characterization of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide typically employs advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are essential for confirming the compound's purity and structure, especially given the growing emphasis on quality control in pharmaceutical development. The analytical data also provides valuable information for structure-activity relationship (SAR) studies, another area of significant research interest.
The commercial availability of CAS 1021215-34-8 through specialty chemical suppliers has facilitated its investigation in various research programs. While not yet approved for therapeutic use, its structural features make it a valuable chemical probe for studying biological systems. Researchers interested in medicinal chemistry optimization or biological screening often search for such compounds as starting points for their projects.
From a safety perspective, proper handling of N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide requires standard laboratory precautions. While not classified as highly hazardous, researchers should consult the material's SDS (Safety Data Sheet) and implement appropriate personal protective equipment (PPE) measures. These safety considerations align with the increasing focus on laboratory safety culture in academic and industrial settings.
The intellectual property landscape surrounding CAS 1021215-34-8 reveals its inclusion in several patent applications, particularly in the areas of CNS disorders and inflammatory diseases. This patent activity indicates the compound's perceived value in pharmaceutical development and suggests potential future applications. The intersection of drug patent analysis with chemical research represents another area of growing professional interest.
Looking forward, N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide serves as an excellent example of how modern medicinal chemistry combines diverse structural elements to create molecules with potential therapeutic value. Its study contributes to broader understanding of structure-based drug design and molecular recognition principles. As research continues, this compound may yield important insights for addressing challenging medical conditions through innovative pharmacological approaches.
1021215-34-8 (N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide) Related Products
- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)
- 860649-12-3(Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate)
- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))
- 339101-31-4(4-(3-Nitro-2-pyridinyl)aminobutanoic Acid)
- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)




